

Spectral data of 4-(2-Thienyl)phenylboronic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(2-Thienyl)phenylboronic acid

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An In-depth Technical Guide to the Spectral Data of **4-(2-Thienyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Thienyl)phenylboronic acid, with the chemical formula $C_{10}H_9BO_2S$ and a molecular weight of 204.05 g/mol (CAS Number: 362612-66-6), is a bifunctional organic compound of significant interest in modern synthetic chemistry.^{[1][2]} Its structure, featuring a thiophene ring linked to a phenylboronic acid moiety, makes it a valuable building block, particularly in the realm of medicinal chemistry and materials science. Boronic acids are pivotal reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method essential for the construction of carbon-carbon bonds in complex molecules, including many active pharmaceutical ingredients (APIs).^{[3][4]}

This guide serves as a comprehensive resource on the analytical characterization of **4-(2-Thienyl)phenylboronic acid**. As a Senior Application Scientist, my objective is not merely to present raw data but to provide an integrated analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We will delve into the causality behind the observed spectral features, discuss best practices for data acquisition, and illustrate how these techniques synergize to unequivocally confirm the molecule's identity, structure, and purity.

Molecular Structure and Physicochemical Context

The utility of **4-(2-Thienyl)phenylboronic acid** is intrinsically linked to its structure. The boronic acid group, $-B(OH)_2$, is the reactive center for cross-coupling, while the thiophene-phenyl scaffold forms the core of the resulting coupled product.

Caption: Molecular structure of **4-(2-Thienyl)phenylboronic acid**.

A crucial characteristic of boronic acids is their propensity to undergo dehydration to form cyclic boroxines (anhydrides), especially in the solid state or in non-polar solvents.^[5] This oligomerization can lead to complex and often unintelligible NMR spectra, a challenge that requires specific experimental approaches to overcome.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. However, for boronic acids, careful selection of experimental conditions is paramount for acquiring meaningful data.^[6]

Causality Behind Experimental Choices: The equilibrium between the monomeric boronic acid and its anhydride forms is highly dependent on the solvent and the presence of water. To obtain sharp, interpretable spectra of the monomer, it is often necessary to use polar, protic solvents like deuterated methanol (CD_3OD) or dimethyl sulfoxide ($DMSO-d_6$), which can break up the oligomeric structures through hydrogen bonding or by forming boronate esters.^[5]

1H NMR Spectral Analysis

The 1H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For **4-(2-Thienyl)phenylboronic acid**, we expect to see distinct signals for the protons on the phenyl and thienyl rings, as well as a characteristic broad signal for the hydroxyl protons of the boronic acid group.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl H (ortho to -B(OH) ₂)	7.8 - 8.1	Doublet (d)	~8.0
Phenyl H (meta to -B(OH) ₂)	7.5 - 7.7	Doublet (d)	~8.0
Thienyl H (H5')	7.4 - 7.6	Doublet of doublets (dd)	~5.0, 1.0
Thienyl H (H3')	7.3 - 7.5	Doublet of doublets (dd)	~3.6, 1.0
Thienyl H (H4')	7.0 - 7.2	Doublet of doublets (dd)	~5.0, 3.6
B(OH) ₂	8.0 - 8.5 (variable)	Broad Singlet (br s)	N/A

- **Phenyl Protons:** The protons on the phenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield compared to the meta protons.
- **Thienyl Protons:** The three protons on the thiophene ring will appear as a set of coupled multiplets (typically doublet of doublets) in the aromatic region. Their precise shifts and coupling constants are diagnostic of the 2-substituted thiophene pattern.
- **Boronic Acid Protons:** The two -OH protons are acidic and undergo rapid exchange with each other and with any trace water in the solvent. This results in a single, broad resonance whose chemical shift is highly dependent on concentration, temperature, and solvent. This peak may not always be observed.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be unique, giving rise to 10 distinct signals.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-B (ipso-carbon)	130 - 135 (often broad or low intensity)
Phenyl C (ortho to $-B(OH)_2$)	134 - 138
Phenyl C (meta to $-B(OH)_2$)	126 - 130
Phenyl C (para, attached to Thienyl)	142 - 146
Thienyl C (ipso, attached to Phenyl)	140 - 144
Thienyl C (other quaternary)	125 - 129
Thienyl CH carbons	124 - 128

- **Ipso-Carbon (C-B):** The carbon atom directly attached to the boron is a key diagnostic signal. Its resonance can be broadened due to quadrupolar relaxation of the adjacent boron nucleus.
- **Aromatic Carbons:** The remaining nine carbons of the phenyl and thienyl rings will appear in the typical aromatic region (120-150 ppm).

¹¹B NMR Spectroscopy

While less common in routine characterization, ¹¹B NMR is a powerful technique for directly probing the boron atom.^[7] For a trigonal (sp^2 -hybridized) boronic acid like the title compound, a single broad peak is expected in the range of δ 28-34 ppm. Upon reaction with a diol to form a tetrahedral (sp^3 -hybridized) boronate ester, this signal shifts upfield significantly to δ 5-10 ppm. This technique is invaluable for studying the reactivity and binding of boronic acids.^[7]

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve ~5-10 mg of **4-(2-Thienyl)phenylboronic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD₃OD) in a standard 5 mm NMR tube. The use of these solvents helps to minimize boroxine formation.^[5]
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:**

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.
 - Reference the spectrum to the solvent peak (e.g., DMSO- d_6 at δ 39.52 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of the characteristic B-O-H system of the boronic acid.

Interpretation of Key Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3500 - 3200	O-H stretch (hydrogen-bonded)	Strong, Broad
3100 - 3000	Aromatic C-H stretch	Medium
1610 - 1580	Aromatic C=C stretch	Medium-Strong
1380 - 1320	B-O stretch	Strong
~1100	C-O stretch	Medium
~820	C-H out-of-plane bend (1,4-disubstituted phenyl)	Strong
~720	C-S stretch (thiophene)	Medium-Weak

- **O-H Stretch:** The most prominent feature in the IR spectrum of a boronic acid is a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl groups.[\[8\]](#)[\[9\]](#)
- **B-O Stretch:** A strong, sharp band around 1350 cm⁻¹ is indicative of the B-O single bond stretch, a key diagnostic peak for the boronic acid functional group.[\[10\]](#)[\[11\]](#)
- **Aromatic Vibrations:** The spectrum will also feature absorptions for the aromatic C-H stretches (just above 3000 cm⁻¹) and C=C ring stretches (around 1600 cm⁻¹).[\[9\]](#)

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

- **Sample Preparation:** Mix ~1-2 mg of the finely ground solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- **Pellet Formation:** Press the mixture in a hydraulic press under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.

- **Spectrum Recording:** Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} , by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Analysis of the Mass Spectrum:

- **Ionization:** Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often performed in conjunction with Liquid Chromatography (LC-MS).^[12]
- **Molecular Ion:** The molecular weight is 204.05 g/mol . In negative ion mode ESI, one might observe the deprotonated molecule $[M-H]^-$ at m/z 203. In positive ion mode, adducts like $[M+Na]^+$ at m/z 227 or $[M+H]^+$ at m/z 205 could be seen. A key feature is the characteristic isotopic pattern of boron: ^{11}B (80.1%) and ^{10}B (19.9%). This means the molecular ion peak will be accompanied by a smaller peak (M-1) at ~25% of its intensity.
- **Fragmentation:** The energetically unstable molecular ion can break into smaller, charged fragments.^[13] For arylboronic acids, common fragmentation pathways include:
 - Loss of water ($[M-H_2O]$)
 - Loss of the entire boronic acid group ($[M-B(OH)_2]$)
 - Cleavage of the C-B bond
 - Under certain conditions, fragments like BO^- (m/z 27) and BO_2^- (m/z 43) have been observed.^[14]

Table of Potential Fragments:

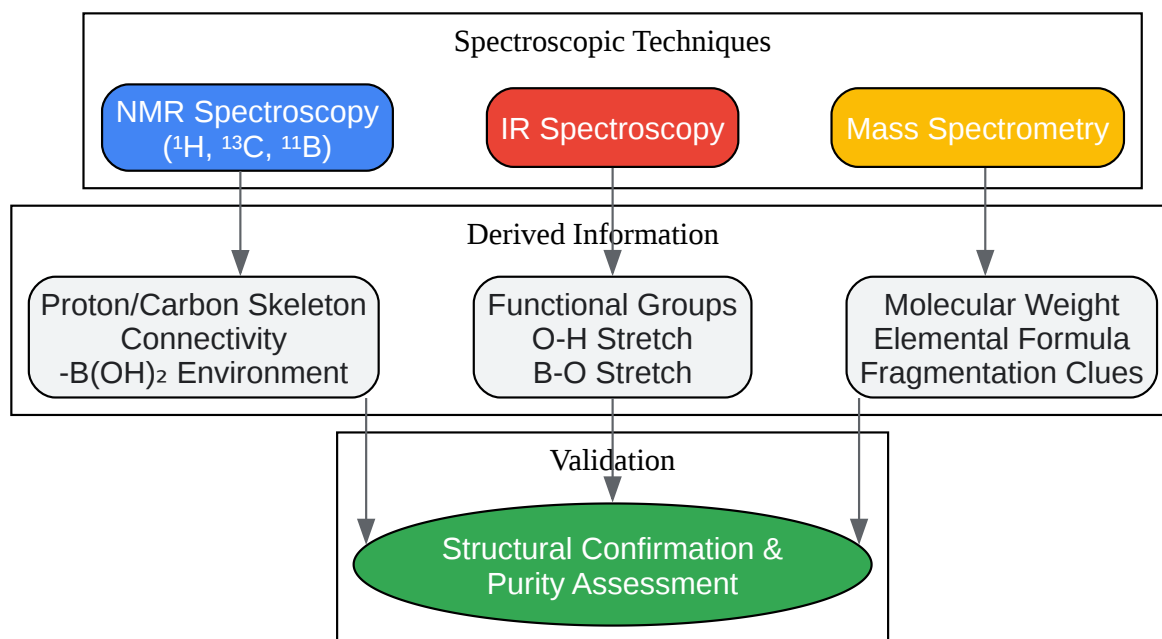
m/z Value	Possible Fragment Identity
204/205	$[M]^+$ or $[M+H]^+$
186/187	$[M-H_2O]^+$
159	$[M-B(OH)_2]^+$
152	$[C_{10}H_8S]^+$ (Thienyl-phenyl fragment)

Experimental Protocol: LC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[\[15\]](#)
- LC Separation: Inject the sample into an HPLC system, typically with a C18 reverse-phase column, to separate the analyte from any impurities.
- MS Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer.
- Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **4-(2-Thienyl)phenylboronic acid** is not based on a single technique but on the convergence of evidence from all three. The workflow below illustrates this self-validating system.



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Caption: Integrated workflow for structural validation.

Conclusion

The spectral characterization of **4-(2-Thienyl)phenylboronic acid** provides a clear and consistent picture of its molecular structure. ^1H and ^{13}C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical boronic acid functional group through its distinct O-H and B-O stretches, and mass spectrometry validates the molecular weight and elemental composition. For professionals in drug discovery and materials science, a thorough understanding of this data is not just an academic exercise; it is a prerequisite for ensuring the quality of starting materials, troubleshooting synthetic challenges, and guaranteeing the integrity of the final products derived from this versatile chemical building block.

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